Benzyl 3-oxopropylcarbamate

Description

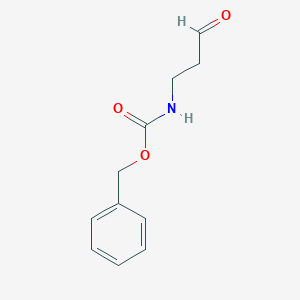

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(3-oxopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-8-4-7-12-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6,8H,4,7,9H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMOZOQTXKMYSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439249 | |

| Record name | Benzyl 3-oxopropylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65564-05-8 | |

| Record name | Benzyl 3-oxopropylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Synthetic Building Block

An In-depth Technical Guide to the Chemical Properties and Applications of Benzyl 3-oxopropylcarbamate

This guide provides a comprehensive technical overview of Benzyl 3-oxopropylcarbamate, a versatile bifunctional molecule essential in modern organic synthesis and drug discovery. We will delve into its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a practical and robust understanding of this important chemical entity.

Benzyl 3-oxopropylcarbamate (CAS No: 65564-05-8) is a key organic intermediate characterized by two primary functional groups: a terminal aldehyde and a carbamate-protected primary amine.[1] The presence of the benzyloxycarbonyl (Cbz or Z) group provides robust protection for the amine, which can be selectively removed under specific conditions, while the aldehyde offers a reactive handle for a multitude of chemical transformations. This unique structural combination makes it an invaluable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and peptide science.[1][2] Its utility lies in its ability to introduce a protected amino-aldehyde fragment, enabling the construction of nitrogen-containing heterocycles, peptide mimetics, and other scaffolds of pharmaceutical interest.[3][4]

Physicochemical Properties

The fundamental physical and chemical characteristics of Benzyl 3-oxopropylcarbamate are summarized below. Understanding these properties is critical for its proper handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO₃ | [2][5] |

| Molecular Weight | 207.22 g/mol | [5] |

| CAS Number | 65564-05-8 | [3] |

| Appearance | White to light yellow crystalline powder or solid. | [2][3][6] |

| Melting Point | 52-57 °C | [2][3] |

| Boiling Point | 370.06 °C at 760 mmHg (Predicted) | [3] |

| Solubility | Soluble in organic solvents such as methanol and dichloromethane. | [2] |

| Density | 1.142 g/cm³ (Predicted) | [3] |

| InChI Key | PQMOZOQTXKMYSK-UHFFFAOYSA-N | [5] |

Synthesis and Purification

The most common and reliable laboratory-scale synthesis of Benzyl 3-oxopropylcarbamate involves the mild oxidation of its corresponding alcohol precursor, Benzyl (3-hydroxypropyl)carbamate. This approach is favored due to the high sensitivity of the aldehyde functional group to over-oxidation or side reactions.

Rationale for Reagent Selection

The use of Dess-Martin periodinane (DMP) is a strategic choice for this transformation. DMP is a hypervalent iodine reagent that offers several advantages for oxidizing primary alcohols to aldehydes:

-

High Selectivity: It selectively oxidizes primary alcohols to aldehydes with minimal to no over-oxidation to the carboxylic acid.

-

Mild Conditions: The reaction proceeds efficiently at room temperature, preserving sensitive functional groups like the Cbz-protecting group.

-

High Yields: This method typically affords the desired product in high purity and yield.[3]

Experimental Protocol: Oxidation via Dess-Martin Periodinane

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzyl (3-hydroxypropyl)carbamate (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Reagent Addition: To the stirred solution, add Dess-Martin periodinane (1.1 - 1.5 eq.) portion-wise at room temperature. The choice to add it in portions helps to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the solution becomes clear.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure Benzyl 3-oxopropylcarbamate.

Synthesis Workflow Diagram

Caption: Major reaction pathways for Benzyl 3-oxopropylcarbamate.

Applications in Drug Development and Organic Synthesis

Benzyl 3-oxopropylcarbamate is a highly valued intermediate due to its bifunctional nature, which allows for sequential and controlled synthetic modifications.

-

Peptidomimetics and Protease Inhibitors: The compound serves as a versatile building block for synthesizing non-natural amino acids and peptide mimetics. [1]The aldehyde can be elaborated into various functional groups, and subsequent deprotection of the amine allows for peptide coupling, making it a key precursor in the development of protease inhibitors. [1]* Synthesis of Bioactive Molecules: It is a documented reagent in the synthesis of complex natural products and drugs. For example, it is used to prepare Tuberactinomycin N, a peptide antibiotic employed as an anti-tuberculosis drug. [3]It is also used in the synthesis of L-epicapreomycidine, a specific guanidino amino acid. [3]* Heterocyclic Chemistry: The aldehyde and the latent amine functionality make it an ideal starting material for constructing N-heterocyclic scaffolds, which are prevalent in pharmaceuticals.

-

Cross-Coupling Reactions: It can be used as a precursor for enamide synthesis and in cross-coupling reactions to generate α,β-unsaturated carbonyl compounds, which are important intermediates in organic synthesis. [1]

Safety and Handling

Benzyl 3-oxopropylcarbamate is classified as an irritant and requires careful handling to minimize exposure. [1][6]

-

Hazard Identification: Causes skin and serious eye irritation. [6]May cause respiratory tract irritation. [2]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles. [7] * Skin Protection: Wear compatible chemical-resistant gloves and clothing to prevent skin exposure. [7][8] * Respiratory Protection: Use only in a well-ventilated area or with appropriate engineering controls like a fume hood. If dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is recommended. [7]* Handling and Storage:

-

Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. [7] * Wash hands thoroughly after handling. [8] * Store in a tightly closed container in a cool, dry, and well-ventilated area (recommended storage at 2-8°C). [3] * Keep away from incompatible substances such as strong oxidizing agents and strong acids. [9]* First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. [7] * Skin Contact: Wash off immediately with plenty of soap and water. [7] * Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. [7] * Ingestion: Wash out mouth with water. Do not induce vomiting. [7] In all cases of exposure, seek medical attention.

-

References

-

ChemBK. (2024). Benzyl N-(3-oxopropyl)carbamate. Retrieved from [Link]

-

PubChemLite. (n.d.). Benzyl (3-oxopropyl)carbamate (C11H13NO3). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

LookChem. (n.d.). Benzyl 3-oxopropylcarbamate. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Benzyl 3-oxopropylcarbamate|lookchem [lookchem.com]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. Benzyl 3-oxopropylcarbamate | CymitQuimica [cymitquimica.com]

- 6. Benzyl (3-Oxopropyl)carbamate | 65564-05-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. biosynth.com [biosynth.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to Benzyl 3-oxopropylcarbamate (CAS: 65564-05-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 3-oxopropylcarbamate, also known as N-Cbz-3-aminopropionaldehyde, is a bifunctional organic molecule of significant interest in contemporary synthetic chemistry. Its unique structure, featuring a stable amine protecting group (carbobenzyloxy, Cbz) and a reactive aldehyde moiety, establishes it as a versatile C3 building block. This guide provides a comprehensive overview of its chemical properties, synthesis, purification, and reactivity. Furthermore, it delves into its applications as a key intermediate in the synthesis of complex molecules, particularly in the realm of peptide chemistry and natural product synthesis, thereby highlighting its importance for professionals in drug discovery and development.

Introduction: The Strategic Importance of a Bifunctional Building Block

In the intricate field of organic synthesis, the strategic selection of starting materials and intermediates is paramount to the success of a synthetic campaign. Benzyl 3-oxopropylcarbamate emerges as a valuable synthon due to the orthogonal reactivity of its two key functional groups. The benzyloxycarbonyl (Cbz) group provides robust protection for the amine, stable under a wide range of reaction conditions, yet readily removable under specific hydrogenolytic or acidic conditions[1]. This stability allows for extensive chemical manipulation of the aldehyde functionality without compromising the integrity of the protected amine.

The aldehyde group, inherently electrophilic, serves as a versatile handle for a plethora of carbon-carbon and carbon-heteroatom bond-forming reactions. This dual functionality makes Benzyl 3-oxopropylcarbamate a strategic choice for the linear, stepwise construction of complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in the laboratory. The key properties of Benzyl 3-oxopropylcarbamate are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 65564-05-8 | [2][3] |

| Molecular Formula | C₁₁H₁₃NO₃ | [2] |

| Molecular Weight | 207.23 g/mol | [4] |

| Appearance | White to light yellow crystalline powder or solid | [2][5] |

| Melting Point | 52-57 °C | [4] |

| Solubility | Soluble in organic solvents such as methanol and dichloromethane | [4] |

| Purity | Typically >95% | [2][5] |

Synthesis and Purification: A Practical Approach

The most common and practical synthesis of Benzyl 3-oxopropylcarbamate involves a two-step sequence starting from the readily available 3-aminopropanol. This process first protects the amino group, followed by the selective oxidation of the primary alcohol to the desired aldehyde.

Synthetic Pathway

The overall synthetic transformation is depicted below:

Caption: Synthetic route to Benzyl 3-oxopropylcarbamate.

Experimental Protocol: A Self-Validating System

The following protocol is a synthesis of best practices derived from established chemical literature, designed to be a self-validating system where reaction progress can be monitored at each stage.

Part A: Synthesis of Benzyl (3-hydroxypropyl)carbamate

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-aminopropanol (1.0 eq.) and dissolve in dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (Et₃N, 1.1 eq.) to the cooled solution.

-

Protection: Slowly add benzyl chloroformate (Cbz-Cl, 1.05 eq.) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C[2].

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Benzyl (3-hydroxypropyl)carbamate, which can often be used in the next step without further purification.

Part B: Oxidation to Benzyl 3-oxopropylcarbamate

-

Catalyst Preparation: In a separate flask, dissolve Benzyl (3-hydroxypropyl)carbamate (1.0 eq.) in a biphasic solvent system of dichloromethane and water. Add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, cat.) and potassium bromide (KBr, cat.)[2].

-

Oxidation: Cool the mixture to 0 °C and add an aqueous solution of sodium hypochlorite (NaOCl, bleach) dropwise, while vigorously stirring. The pH of the reaction mixture should be maintained between 8.0 and 9.5 using a buffer or by the controlled addition of a mild base[2].

-

Reaction Monitoring: The reaction is typically rapid and can be monitored by TLC for the disappearance of the starting alcohol and the appearance of the aldehyde product.

-

Workup: Once the reaction is complete, separate the organic layer. Wash the organic phase with a saturated solution of sodium thiosulfate to quench any remaining oxidant, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification Protocol

The crude Benzyl 3-oxopropylcarbamate is typically purified by flash column chromatography on silica gel.

-

Column Preparation: A silica gel column is packed using a suitable solvent system, often a mixture of hexanes and ethyl acetate.

-

Elution: The crude product is loaded onto the column and eluted with a gradient of increasing polarity (e.g., from 10% to 50% ethyl acetate in hexanes).

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The pure fractions are combined and the solvent is removed under reduced pressure to afford Benzyl 3-oxopropylcarbamate as a white to light yellow solid.

Spectroscopic Characterization: A Structural Confirmation

The identity and purity of Benzyl 3-oxopropylcarbamate are confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically a multiplet around 7.3 ppm), a singlet for the benzylic methylene protons (~5.1 ppm), and signals for the propyl chain protons, including a downfield triplet or multiplet for the aldehydic proton (~9.8 ppm).

-

¹³C NMR: The carbon NMR spectrum will display a signal for the aldehydic carbonyl carbon at a characteristic downfield shift (around 200 ppm), the carbamate carbonyl carbon (around 156 ppm), aromatic carbons, the benzylic carbon, and the aliphatic carbons of the propyl chain.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:

-

A strong C=O stretching vibration for the carbamate group around 1690-1710 cm⁻¹.

-

A C=O stretching vibration for the aldehyde group around 1720-1740 cm⁻¹.

-

An N-H stretching vibration for the carbamate around 3300-3500 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The predicted monoisotopic mass is 207.08954 Da[6]. Common adducts observed in electrospray ionization (ESI) mass spectrometry include [M+H]⁺, [M+Na]⁺, and [M+K]⁺[6].

Reactivity and Synthetic Applications

The synthetic utility of Benzyl 3-oxopropylcarbamate stems from the reactivity of its aldehyde functionality, which can participate in a wide range of chemical transformations.

Key Reactions of the Aldehyde Group

Caption: Major reaction pathways involving the aldehyde group.

-

Wittig Reaction: The aldehyde can undergo olefination with phosphorus ylides to form alkenes, extending the carbon chain and introducing a double bond[7].

-

Reductive Amination: Reaction with primary or secondary amines followed by reduction provides a straightforward route to secondary and tertiary amines, respectively[8].

-

Nucleophilic Addition: Grignard reagents and organolithium compounds add to the aldehyde to form secondary alcohols.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using reagents such as sodium chlorite (Pinnick oxidation).

Role in Drug Discovery and Natural Product Synthesis

Benzyl 3-oxopropylcarbamate is a valuable intermediate in the synthesis of bioactive molecules. It has been cited as a reagent in the synthesis of Tuberactinomycin N, a peptide antibiotic used as an anti-tuberculotic drug, and L-epicapreomycidine, a guanidino amino acid found in protease inhibitors[9]. The ability to introduce a three-carbon chain with a protected amine at one end and a reactive handle at the other makes it a key component in the construction of complex peptide and non-peptide scaffolds.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling Benzyl 3-oxopropylcarbamate.

-

Hazards: It may cause irritation to the eyes, skin, and respiratory tract[4].

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and acids[4].

Conclusion: A Versatile Tool for the Synthetic Chemist

Benzyl 3-oxopropylcarbamate stands out as a highly useful and versatile building block in organic synthesis. Its bifunctional nature, combining a robustly protected amine with a reactive aldehyde, provides chemists with a reliable tool for the construction of complex molecules. The straightforward synthesis and purification, coupled with the diverse reactivity of the aldehyde group, ensure its continued application in academic and industrial research, particularly in the fields of medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the development of novel chemical entities.

References

-

Teshima, T., et al. (1977). Chemical studies on tuberactinomycin. XV. Total synthesis of tuberactinomycin O. J Antibiot (Tokyo), 30(12), 1073-9. [Link]

-

PubChemLite. Benzyl (3-oxopropyl)carbamate (C11H13NO3). [Link]

-

University of Colorado Boulder. A Solvent Free Wittig Reaction. [Link]

-

ChemBK. Benzyl N-(3-oxopropyl)carbamate. [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

-

Teshima, T., Konishi, K., & Shiba, T. (1977). Synthesis of l-Epicapreomycidine. Bulletin of the Chemical Society of Japan, 50(12), 3380-3382. [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

Wilson, S. R., et al. (2022). Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance. Frontiers in Molecular Biosciences, 9, 969634. [Link]

-

Thomas, M. G., et al. (2003). Deciphering Tuberactinomycin Biosynthesis: Isolation, Sequencing, and Annotation of the Viomycin Biosynthetic Gene Cluster. Antimicrobial Agents and Chemotherapy, 47(9), 2823–2830. [Link]

-

LookChem. Benzyl 3-oxopropylcarbamate. [Link]

- Google Patents. CN103214399A - Preparation method of N-carbobenzoxy-3-amino propionaldehyde.

-

Teshima, T., et al. (1975). Chemical studies on tuberactinomycin. VIII. Isolation of tuberactinamine N, the cyclic peptide moiety of tuberactinomycin N, and conversion of tuberactinomycin N to O. J Antibiot (Tokyo), 28(4), 292-7. [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

PubChemLite. Benzyl (3-oxopropyl)carbamate (C11H13NO3). [Link]

-

Organic Syntheses. [Link]

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

Supporting Information - Wiley-VCH. [Link]

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

Bycroft, B. W., Cameron, D., & Johnson, A. W. (1971). Synthesis of capreomycidine and epicapreomycidine, the epimers of α-(2-iminohexahydropyrimid-4-yl)glycine. Journal of the Chemical Society C: Organic, 3040-3047. [Link]

-

PubChem. Benzyl carbamate. [Link]

-

ResearchGate. (2016). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. [Link]

-

Request PDF. (2014). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. [Link]

-

Singh, A., & Kumar, R. (2016). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 128(10), 1631-1636. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Benzyl 3-oxopropylcarbamate | CymitQuimica [cymitquimica.com]

- 3. Frontiers | Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance [frontiersin.org]

- 4. chembk.com [chembk.com]

- 5. Synthesis of capreomycidine and epicapreomycidine, the epimers of α-(2-iminohexahydropyrimid-4-yl)glycine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. A biomimetic domino reaction for the concise synthesis of capreomycidine and epicapreomycidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. Benzylcarbamate [webbook.nist.gov]

- 9. lookchem.com [lookchem.com]

An In-Depth Technical Guide to the Synthesis of 3-[(Benzyloxycarbonyl)amino]-1-propanal

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 3-[(Benzyloxycarbonyl)amino]-1-propanal, a valuable building block in pharmaceutical and organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the key synthetic strategies, underlying mechanistic principles, and practical experimental protocols. Emphasis is placed on methods that offer high yield, purity, and scalability, including the oxidation of the corresponding alcohol and reductive approaches from carboxylic acid derivatives. This guide integrates field-proven insights with established chemical literature to serve as a self-validating resource for laboratory and process development applications.

Introduction: The Significance of 3-[(Benzyloxycarbonyl)amino]-1-propanal

3-[(Benzyloxycarbonyl)amino]-1-propanal, also known as N-Cbz-3-aminopropionaldehyde, is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis.[1][2] Its aldehyde functionality serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the benzyloxycarbonyl (Cbz) protected amine allows for its incorporation into peptide-like structures and other complex nitrogen-containing molecules. The Cbz group offers robust protection under a range of conditions but can be readily removed via catalytic hydrogenation, providing orthogonal protection strategies in multi-step syntheses.[3][4]

The aldehyde moiety is particularly susceptible to nucleophilic attack, making it a key precursor for the synthesis of γ-amino alcohols, diamines, and various heterocyclic scaffolds that are prevalent in pharmacologically active compounds. Its utility is demonstrated in the synthesis of tuberactinomycin N, an anti-tuberculotic peptide antibiotic, and L-epicapreomycidine, a guanidino amino acid found in protease inhibitors.[5] Given its importance, the development of efficient, reliable, and scalable synthetic methods for this aldehyde is a critical objective for process chemists and synthetic researchers.

Synthetic Strategies: A Mechanistic Perspective

The synthesis of 3-[(Benzyloxycarbonyl)amino]-1-propanal primarily revolves around two strategic disconnections: the controlled oxidation of the parent primary alcohol, 3-[(benzyloxycarbonyl)amino]-1-propanol, or the partial reduction of a corresponding carboxylic acid or ester derivative. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance of other functional groups within the molecule.

Oxidation of 3-[(Benzyloxycarbonyl)amino]-1-propanol

The most direct and widely employed approach to 3-[(Benzyloxycarbonyl)amino]-1-propanal is the oxidation of its corresponding alcohol, 3-(benzyloxycarbonylamino)-1-propanol. This precursor is readily prepared from the reaction of 3-amino-1-propanol with benzyl chloroformate.[6] The critical challenge in this step is the selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. Several modern oxidation methods have proven effective.

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent renowned for its mild and selective oxidation of primary alcohols to aldehydes.[7][8] This method offers several advantages, including operation at room temperature and neutral pH, short reaction times, high yields, and a simplified workup.[9] The reaction proceeds through a diacetoxyalkoxyperiodinane intermediate, followed by deprotonation and elimination to afford the aldehyde.[7] DMP is particularly advantageous for substrates with sensitive functional groups and has been shown to oxidize N-protected amino alcohols without epimerization.[9]

Table 1: Comparison of Common Oxidation Methods for 3-[(Benzyloxycarbonyl)amino]-1-propanol

| Oxidizing Agent/System | Typical Conditions | Advantages | Disadvantages |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild, high yield, high chemoselectivity, simple workup.[7][9] | Cost, potentially explosive nature on large scale.[7] |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Mild, wide functional group tolerance, avoids heavy metals.[10][11] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[10][12] |

| TEMPO-mediated Oxidation | TEMPO, NaOCl, KBr, NaHCO₃ | Catalytic, uses inexpensive oxidant, scalable.[6][13] | Requires careful pH control, potential for halogenated byproducts. |

The Swern oxidation provides another mild and effective route to the target aldehyde.[10][11] This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of the alcohol and a hindered base like triethylamine.[12] The reaction proceeds at low temperatures (-78 °C) and is known for its excellent functional group tolerance.[14] A key advantage of the Swern oxidation is the avoidance of heavy metal oxidants. However, the requirement for cryogenic conditions and the formation of the volatile and malodorous byproduct dimethyl sulfide can be drawbacks, particularly for large-scale synthesis.[10]

For larger-scale preparations, a catalytic approach using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as the catalyst and sodium hypochlorite (bleach) as the stoichiometric oxidant is an attractive option due to its cost-effectiveness and environmental friendliness.[6][13] The reaction is typically carried out in a biphasic system (e.g., dichloromethane and water) with a phase-transfer catalyst like potassium bromide. Careful control of the pH is crucial to prevent side reactions.[6] This method has been successfully applied to the synthesis of N-Cbz-3-aminopropionaldehyde, demonstrating its potential for industrial production.[6]

Reductive Approaches from Carboxylic Acid Derivatives

An alternative synthetic strategy involves the partial reduction of a suitable carboxylic acid derivative, such as an N-Cbz-β-alanine ester or Weinreb amide. This approach is less common than the oxidation of the corresponding alcohol but can be advantageous in certain synthetic contexts, particularly when the carboxylic acid is a more readily available starting material.

The controlled reduction of a carboxylic acid or ester to an aldehyde can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. The formation of a Weinreb amide from N-Cbz-β-alanine followed by reduction with a milder reducing agent like lithium aluminum hydride (LiAlH₄) can also provide the desired aldehyde with minimal over-reduction to the alcohol.

Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis of 3-[(Benzyloxycarbonyl)amino]-1-propanal. Researchers should adapt these procedures based on their specific laboratory conditions and scale.

Synthesis of 3-(Benzyloxycarbonylamino)-1-propanol (Precursor)

-

To a solution of 3-amino-1-propanol in dichloromethane, add triethylamine at 0-10 °C.[6]

-

Slowly add benzyl chloroformate to the reaction mixture while maintaining the temperature.

-

Allow the reaction to stir until completion, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by washing with aqueous acid, aqueous base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel to yield pure 3-(benzyloxycarbonylamino)-1-propanol.

Protocol for Dess-Martin Periodinane (DMP) Oxidation

-

Dissolve 3-(benzyloxycarbonylamino)-1-propanol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Add Dess-Martin periodinane portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir the biphasic mixture vigorously until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude aldehyde by flash column chromatography.

Protocol for TEMPO-Catalyzed Oxidation

-

To a cooled (0 °C) solution of 3-(benzyloxycarbonylamino)-1-propanol in dichloromethane, add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and an aqueous solution of potassium bromide.[6]

-

Slowly add a solution of sodium hypochlorite and sodium bicarbonate, maintaining the pH between 8.0 and 9.5 and the temperature below 10 °C.[6]

-

Stir the reaction mixture vigorously at this temperature for 1 hour after the addition is complete.[6]

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired aldehyde.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

Caption: General two-step synthesis of 3-[(Benzyloxycarbonyl)amino]-1-propanal.

Caption: Key oxidation methods for synthesizing the target aldehyde.

Characterization and Purity Assessment

The identity and purity of synthesized 3-[(Benzyloxycarbonyl)amino]-1-propanal should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the molecular structure. The presence of the aldehyde proton signal (typically around 9.7 ppm) in the ¹H NMR spectrum is a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the aldehyde C=O stretch (around 1720 cm⁻¹) and the carbamate C=O stretch (around 1690 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular weight and elemental composition.

-

Melting Point: The melting point of the solid product can be compared to literature values (typically 52-61 °C) as an indicator of purity.[15][16][17]

Conclusion and Future Outlook

The synthesis of 3-[(Benzyloxycarbonyl)amino]-1-propanal is a well-established process with several reliable methods available to the synthetic chemist. The choice of the optimal synthetic route will depend on a careful evaluation of factors such as scale, cost, available equipment, and the chemical nature of the substrate. For laboratory-scale synthesis where mild conditions and high purity are paramount, Dess-Martin periodinane oxidation offers a convenient and high-yielding approach. For larger-scale industrial applications, the TEMPO-catalyzed oxidation presents a more economical and environmentally benign alternative. Future research in this area may focus on the development of even more efficient and sustainable catalytic systems, potentially utilizing flow chemistry to enhance safety and scalability.

References

- CN103214399A - Preparation method of N-carbobenzoxy-3-amino propionaldehyde - Google Patents.

-

Dess–Martin periodinane - Wikipedia. Available at: [Link]

-

Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction. Available at: [Link]

-

Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. Available at: [Link]

-

dess-martin.pdf - BUJNO Synthesis. Available at: [Link]

-

Cbz-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

-

3-[(Benzyloxycarbonyl)amino]propionaldehyde (95%) - Amerigo Scientific. Available at: [Link]

-

Dess-Martin periodinane, Triacetoxyperiodinane, DMP - Organic Chemistry Portal. Available at: [Link]

-

Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC - NIH. Available at: [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]

-

Swern oxidation - Wikipedia. Available at: [Link]

-

Synthesis of 3-Benzyloxy-1-propanol (14) - PrepChem.com. Available at: [Link]

-

Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]

-

Swern Oxidation. Available at: [Link]

-

Swern Oxidation - Organic Chemistry Portal. Available at: [Link]

-

Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - Organic Chemistry Portal. Available at: [Link]

-

Cbz-Protected Amino Groups. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 3-[(Benzyloxycarbonyl)amino]propionaldehyde (95%) - Amerigo Scientific [amerigoscientific.com]

- 3. Cbz-Protected Amino Groups [organic-chemistry.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. 3-[(Benzyloxycarbonyl)amino]propionaldehyde | 65564-05-8 [chemicalbook.com]

- 6. CN103214399A - Preparation method of N-carbobenzoxy-3-amino propionaldehyde - Google Patents [patents.google.com]

- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 8. bujno.com.pl [bujno.com.pl]

- 9. Dess-Martin reagent - Enamine [enamine.net]

- 10. Swern oxidation - Wikipedia [en.wikipedia.org]

- 11. Swern Oxidation [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. d-nb.info [d-nb.info]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. 3-[(Benzyloxycarbonyl)amino]propionaldehyde, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 16. N-苄氧羰基-3-氨基丙醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 17. 3- (Benzyloxycarbonyl)amino propionaldehyde 95 65564-05-8 [sigmaaldrich.com]

Foreword: The Imperative of Rigorous Characterization

An In-depth Technical Guide to the Characterization of N-Cbz-3-aminopropionaldehyde

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and pharmaceutical development, the purity and structural integrity of an intermediate are paramount. They are the bedrock upon which the success of a multi-step synthesis and the validity of biological data are built. N-Cbz-3-aminopropionaldehyde, a seemingly simple carbamate-protected amino-aldehyde, is a critical building block in the synthesis of complex molecules, including peptide antibiotics and blockbuster drugs like atorvastatin.[1][2] Its aldehyde functionality makes it highly reactive and prone to impurities, demanding a robust and multi-faceted characterization strategy.

This guide moves beyond a simple recitation of data. It is designed to provide a deep, practical understanding of why specific analytical techniques are chosen, how to interpret the resulting data with confidence, and what those results signify for the molecule's downstream applications. As your Senior Application Scientist, I will walk you through a self-validating system of protocols and data interpretation, grounded in established chemical principles.

Synthesis and Purification: Establishing a Quality Baseline

The journey to characterization begins with a reliable synthetic and purification route. The most common and scalable approach involves the selective oxidation of the corresponding alcohol, 3-(benzyloxycarbonylamino)-1-propanol.

Synthetic Pathway: Controlled Oxidation

A prevalent method employs a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation system.[1] This approach is favored for its mild conditions, which minimize over-oxidation to the carboxylic acid—a common pitfall with stronger oxidizing agents.

The precursor, 3-(benzyloxycarbonylamino)-1-propanol, is typically synthesized via the amidation of 3-aminopropanol with benzyl chloroformate under basic conditions.[1][3] The subsequent oxidation must be carefully controlled to yield the desired aldehyde.

Diagram 1: Synthesis Workflow

A simplified workflow for the preparation of N-Cbz-3-aminopropionaldehyde.

Purification Protocol: Isolating the Target

Due to the reactivity of the aldehyde, purification must be both efficient and gentle. Flash column chromatography on silica gel is the method of choice.

Rationale: This technique effectively separates the target aldehyde from the unreacted alcohol precursor, any over-oxidized carboxylic acid byproduct, and residual catalytic reagents. The polarity difference between the alcohol (more polar) and the aldehyde (less polar) allows for clean separation.

Step-by-Step Protocol:

-

Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a suitable solvent system, such as a gradient of ethyl acetate in petroleum ether or hexane. A typical starting point is 20% ethyl acetate, increasing to 40-50%.[2]

-

Loading & Elution: Carefully load the slurry onto the packed column. Elute the column with the chosen solvent system, collecting fractions.

-

Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate or PMA) to visualize the spots. The product typically has an Rf value of around 0.4 in 50% ethyl acetate/petroleum ether.[2]

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<40°C) to prevent degradation. The final product is often obtained as a colorless to pale yellow oil or a low-melting solid.[2][4]

Physicochemical and Spectroscopic Characterization

Once purified, the compound's identity and purity must be unequivocally confirmed. A combination of spectroscopic methods provides a complete structural picture.

Core Physicochemical Data

This table summarizes the fundamental properties of N-Cbz-3-aminopropionaldehyde, which serve as the initial benchmarks for identification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO₃ | [2] |

| Molecular Weight | 207.23 g/mol | [2] |

| Appearance | White to yellow crystalline powder or viscous oil | [2][4] |

| Melting Point | 52-57 °C (lit.) | [2] |

| Storage Temperature | 2-8°C | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR are essential for a complete assignment.

Expertise & Causality: The chemical shift of each nucleus is determined by its local electronic environment. The presence of electronegative atoms (O, N) and anisotropic effects from the phenyl ring and carbonyl groups causes predictable downfield shifts for adjacent protons and carbons.

Diagram 2: NMR Analysis Workflow

A standard workflow for acquiring and interpreting NMR data.

¹H NMR Spectrum Analysis (CDCl₃): The proton NMR provides a wealth of information regarding the number of different types of protons and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.81 | Singlet (s) | 1H | CHO | The aldehyde proton is highly deshielded by the carbonyl group and appears far downfield as a characteristic singlet. |

| 7.30-7.39 | Multiplet (m) | 5H | Ar-H | Protons on the phenyl ring of the Cbz group. |

| ~5.15 | Broad Singlet (br s) | 1H | NH | The carbamate proton signal is often broad due to quadrupole broadening and exchange. |

| ~5.09 | Singlet (s) | 2H | CH₂ Ph | The benzylic protons are adjacent to the phenyl ring and the carbamate oxygen, resulting in a downfield shift. |

| ~3.49 | Apparent Quartet (q) | 2H | NCH₂ | Protons adjacent to the nitrogen. Appears as a quartet due to coupling with both NH and the adjacent CH₂. |

| ~2.75 | Triplet (t) | 2H | CH₂ CHO | Protons alpha to the aldehyde carbonyl group, split into a triplet by the adjacent methylene group. |

Data sourced from ChemicalBook.[2]

¹³C NMR Spectrum Analysis (CDCl₃): Carbon NMR confirms the carbon skeleton and the presence of key functional groups.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~201.3 | C HO | The aldehyde carbonyl carbon is highly deshielded and appears furthest downfield. |

| ~156.4 | NC =O | The carbamate carbonyl carbon. |

| ~136.5 | Ar-C (quaternary) | The ipso-carbon of the phenyl ring attached to the benzylic group. |

| 128.7, 128.3, 128.2 | Ar-C H | The five protonated aromatic carbons. |

| ~66.9 | C H₂Ph | The benzylic carbon. |

| ~44.2 | NC H₂ | The carbon adjacent to the nitrogen. |

| ~34.6 | C H₂CHO | The carbon alpha to the aldehyde carbonyl. |

Data sourced from ChemicalBook.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, which act as molecular "fingerprints."

Trustworthiness: The specific vibrational frequencies of bonds (stretching, bending) are highly characteristic. The simultaneous observation of the aldehyde C=O, carbamate C=O, and N-H stretches provides strong, self-validating evidence for the target structure.

Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3445 | N-H Stretch | Carbamate (N-H) |

| 3000-3100 | C-H Stretch | Aromatic (sp² C-H) |

| 2850-2960 | C-H Stretch | Aliphatic (sp³ C-H) |

| ~2750 & ~2850 | C-H Stretch (Fermi Doublet) | Aldehyde (O=C-H) |

| ~1704 | C=O Stretch | Aldehyde (C=O) |

| ~1645-1690 | C=O Stretch (Amide I) | Carbamate (C=O) |

| ~1520 | N-H Bend (Amide II) | Carbamate (N-H) |

Specific peak data sourced from ChemicalBook.[2] General ranges from established spectroscopy principles.[5][6]

Step-by-Step Protocol (Neat Film):

-

Ensure the salt plates (NaCl or KBr) are clean and dry.

-

If the sample is an oil, place a single small drop onto one plate.

-

Place the second plate on top and gently rotate to create a thin, uniform film.

-

Place the plates in the spectrometer's sample holder.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Clean the plates thoroughly with a dry solvent like dichloromethane or acetone immediately after use.

Mass Spectrometry (MS)

MS provides the molecular weight and offers clues to the structure through fragmentation patterns. Electrospray Ionization (ESI) is a common soft ionization technique suitable for this molecule.

Expected Results:

-

Molecular Ion: The primary observation should be the protonated molecule [M+H]⁺ at m/z ≈ 208.2. It is also common to see adducts with sodium [M+Na]⁺ at m/z ≈ 230.2.

-

Key Fragments: While fragmentation is limited in ESI, some characteristic fragments may be observed in-source or via MS/MS experiments. A prominent fragment would correspond to the loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxy group (107 Da). The molecule may also undergo elimination to form acrolein, a known reactivity pathway for 3-aminopropanal derivatives.[7]

Handling, Storage, and Safety

The aldehyde functional group dictates the handling and storage requirements for this compound.

-

Stability: Aldehydes are susceptible to oxidation to carboxylic acids upon exposure to air and can undergo self-condensation or polymerization, especially in the presence of acid or base catalysts.

-

Storage: To ensure long-term integrity, the compound should be stored at refrigerated temperatures (2-8°C) under an inert atmosphere (e.g., argon or nitrogen).[2]

-

Safety: The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[2] Always handle with appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood.

Conclusion

The comprehensive characterization of N-Cbz-3-aminopropionaldehyde is a critical quality control step that cannot be overlooked. By employing a logical sequence of chromatographic purification followed by orthogonal spectroscopic analyses (NMR, IR, MS), researchers can establish an unambiguous structural and purity profile. This rigorous approach ensures the reliability of the intermediate, preventing costly and time-consuming failures in subsequent synthetic steps and guaranteeing the integrity of final compounds in drug discovery pipelines.

References

- Preparation method of N-carbobenzoxy-3-amino propionaldehyde.

-

Synthesis of N-Cbz-3-amino-3-cyclohexyl propionic acid. PrepChem.com. [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. ResearchGate. [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. National Institutes of Health (NIH). [Link]

-

12 Examples of IR-Spectra. Thieme. [Link]

-

Synthesis of N-Cbz-3-amino-3-phenyl propionic acid. PrepChem.com. [Link]

-

Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. ResearchGate. [Link]

-

Functional Groups and IR Tables. Chemistry LibreTexts. [Link]

Sources

- 1. CN103214399A - Preparation method of N-carbobenzoxy-3-amino propionaldehyde - Google Patents [patents.google.com]

- 2. 3-[(Benzyloxycarbonyl)amino]propionaldehyde | 65564-05-8 [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. echemi.com [echemi.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Benzyl N-(3-oxopropyl)carbamate: Synthesis, Mechanisms, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Benzyl N-(3-oxopropyl)carbamate, a versatile bifunctional molecule crucial in modern organic synthesis and medicinal chemistry. We will delve into its precise chemical identity, detailed synthetic protocols, the mechanistic underpinnings of its utility as a protecting group, and its application as a key building block in the development of therapeutic agents.

Chemical Identity and Physicochemical Properties

IUPAC Name: Benzyl N-(3-oxopropyl)carbamate[1]

This compound is also commonly referred to by several synonyms, including:

-

3-[(Benzyloxycarbonyl)amino]-1-propanal

-

3-[(Benzyloxycarbonyl)amino]propionaldehyde

-

N-Cbz-3-aminopropanal

-

(3-Oxo-propyl)-carbamic acid benzyl ester[2]

The structure features a terminal aldehyde, a secondary amine protected as a benzyl carbamate (Cbz or Z group), and a propyl chain linking these two functionalities. This unique combination of a reactive aldehyde and a protected amine makes it a valuable intermediate in multi-step syntheses.

Table 1: Physicochemical Properties of Benzyl N-(3-oxopropyl)carbamate

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₃ | [1] |

| Molecular Weight | 207.23 g/mol | |

| Appearance | White to light yellow crystalline solid/powder | [2] |

| Melting Point | 52-57 °C | [2] |

| Solubility | Soluble in organic solvents such as methanol and dichloromethane. | [2] |

| Storage Conditions | 2-8°C |

Synthesis of Benzyl N-(3-oxopropyl)carbamate: A Two-Step Approach

The synthesis of Benzyl N-(3-oxopropyl)carbamate is typically achieved through a two-step process commencing from the readily available 3-aminopropanol. The first step involves the protection of the amino group, followed by the oxidation of the primary alcohol to the desired aldehyde.

Step 1: N-Protection of 3-Aminopropanol

The primary amine of 3-aminopropanol is protected as a benzyloxycarbonyl (Cbz) group. This is a standard procedure in peptide synthesis and organic chemistry to render the amine non-nucleophilic under a variety of reaction conditions.[3]

Reaction:

Experimental Protocol:

A detailed protocol for the N-protection of 3-aminopropanol is as follows:

-

Dissolve 3-aminopropanol in a suitable solvent system, such as dichloromethane or an aqueous solution with a base.

-

Cool the solution to 0-10°C in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl) to the cooled solution.

-

Concurrently, add a base such as triethylamine or an aqueous solution of sodium hydroxide to neutralize the hydrochloric acid byproduct and maintain a pH between 8 and 10.[3]

-

Stir the reaction mixture at 0-10°C until the reaction is complete (monitored by TLC).

-

Perform an aqueous workup to remove the base and any water-soluble impurities.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Benzyl (3-hydroxypropyl)carbamate.

Step 2: Oxidation of Benzyl (3-hydroxypropyl)carbamate

The selective oxidation of the primary alcohol in Benzyl (3-hydroxypropyl)carbamate to the corresponding aldehyde is a critical step. Several mild oxidation methods can be employed to avoid over-oxidation to the carboxylic acid.

Reaction:

Three reliable methods for this transformation are detailed below:

Method A: Swern Oxidation

The Swern oxidation is a mild and highly efficient method for converting primary alcohols to aldehydes using dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[2][4][5][6][7]

Experimental Protocol:

-

In a fume hood, prepare a solution of oxalyl chloride in dichloromethane and cool it to -78°C (dry ice/acetone bath).

-

Slowly add a solution of DMSO in dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78°C.

-

After stirring for a short period, add a solution of Benzyl (3-hydroxypropyl)carbamate in dichloromethane to the reaction mixture.

-

Stir for approximately 30 minutes at -78°C.

-

Add triethylamine to the reaction mixture and allow it to warm to room temperature.

-

Quench the reaction with water and perform a standard aqueous workup.

-

Extract the product with dichloromethane, dry the organic layer, and purify by column chromatography to obtain Benzyl N-(3-oxopropyl)carbamate.

Method B: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation utilizes a hypervalent iodine reagent, Dess-Martin periodinane, to selectively oxidize primary alcohols to aldehydes under mild, neutral conditions.[8][9][10][11] This method is particularly advantageous for substrates with sensitive functional groups.[8]

Experimental Protocol:

-

Dissolve Benzyl (3-hydroxypropyl)carbamate in dichloromethane.

-

Add Dess-Martin periodinane to the solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed (typically 1-2 hours, monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

Extract the product with dichloromethane, wash the organic layer, dry it, and purify by column chromatography.

Method C: TEMPO-Catalyzed Oxidation

A more environmentally friendly approach involves the use of a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a stoichiometric oxidant like sodium hypochlorite.[12]

Experimental Protocol:

-

Dissolve Benzyl (3-hydroxypropyl)carbamate in a biphasic solvent system (e.g., dichloromethane and water).

-

Add catalytic amounts of TEMPO and potassium bromide.

-

Cool the mixture to 0°C and slowly add an aqueous solution of sodium hypochlorite, maintaining the pH between 8.0 and 9.5 with a buffer (e.g., sodium bicarbonate).[12]

-

Stir vigorously until the reaction is complete.

-

Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic fractions.

-

Wash, dry, and purify the product as described in the previous methods.

Caption: General reaction for Cbz protection of an amine.

Deprotection Strategies

The Cbz group is valued for its stability under a wide range of conditions, yet it can be readily removed when desired. The choice of deprotection method depends on the other functional groups present in the molecule.

1. Hydrogenolysis: This is the most common and mildest method for Cbz deprotection. It involves the use of hydrogen gas and a palladium catalyst (typically palladium on carbon, Pd/C). The reaction proceeds via the cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. [13] 2. Acidic Conditions: The Cbz group can also be cleaved under strong acidic conditions, such as with HBr in acetic acid. This method is useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.

3. Basic Conditions: While generally stable to base, the Cbz group can be removed under specific, harsh basic conditions. This is less common and typically reserved for specific substrates.

Applications in Drug Development and Organic Synthesis

Benzyl N-(3-oxopropyl)carbamate serves as a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.

-

Synthesis of β-Amino Acids and Derivatives: The aldehyde functionality can be subjected to various carbon-carbon bond-forming reactions, such as aldol reactions, Wittig reactions, and organometallic additions. The resulting products can then be further manipulated to generate a wide range of β-amino acid derivatives, which are important structural motifs in many biologically active compounds.

-

Heterocyclic Synthesis: The bifunctional nature of Benzyl N-(3-oxopropyl)carbamate makes it an excellent precursor for the synthesis of nitrogen-containing heterocyclic compounds. The aldehyde can participate in cyclization reactions with the deprotected amine or other nucleophiles.

-

Intermediate in Targeted Drug Synthesis: Benzyl N-(3-oxopropyl)carbamate is a key intermediate in the synthesis of various pharmaceutical agents. For instance, it has been identified as an important precursor in the synthesis of the cholesterol-lowering drug, atorvastatin.

Conclusion

Benzyl N-(3-oxopropyl)carbamate is a versatile and valuable synthetic intermediate with significant applications in drug discovery and organic synthesis. Its synthesis is well-established and can be achieved through reliable and scalable methods. The strategic use of the benzyloxycarbonyl protecting group allows for the selective manipulation of the aldehyde functionality, providing access to a diverse array of complex molecules. A thorough understanding of its synthesis, reactivity, and the nuances of its protecting group chemistry is essential for researchers and scientists working at the forefront of medicinal chemistry and drug development.

References

- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.

- Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192–1201.

- CN103214399A - Preparation method of N-carbobenzoxy-3-amino propionaldehyde - Google Patents. (n.d.).

-

Dess–Martin oxidation - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

-

Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. (n.d.). Retrieved January 9, 2026, from [Link]

-

Benzyl N-(3-oxopropyl)carbamate - ChemBK. (2024, April 9). Retrieved January 9, 2026, from [Link]

-

Swern oxidation - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

-

Dess-Martin Oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 9, 2026, from [Link]

-

Benzyl (3-oxopropyl)carbamate (C11H13NO3) - PubChemLite. (n.d.). Retrieved January 9, 2026, from [Link]

-

Swern Oxidation. (2019, July 10). Retrieved January 9, 2026, from [Link]

-

Swern Oxidation - YouTube. (2025, October 31). Retrieved January 9, 2026, from [Link]

-

Swern Oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 9, 2026, from [Link]

-

Swern Oxidation. (2019, July 10). Retrieved January 9, 2026, from [Link]

-

Dess-Martin-Periodinane oxidation - YouTube. (2025, November 20). Retrieved January 9, 2026, from [Link]

-

Swern Oxidation - J&K Scientific LLC. (2021, March 23). Retrieved January 9, 2026, from [Link]

-

Synthesis and bioactivity of 3-N-benzyloxycarbonyl-β-aminobutyric saccharide carboxylate. (2025, August 6). Retrieved January 9, 2026, from [Link]

Sources

- 1. 3-[(Benzyloxycarbonyl)amino]propionaldehyde (95%) - Amerigo Scientific [amerigoscientific.com]

- 2. Swern oxidation - Wikipedia [en.wikipedia.org]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. youtube.com [youtube.com]

- 5. Swern Oxidation [organic-chemistry.org]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. jk-sci.com [jk-sci.com]

- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 11. Dess-Martin Oxidation [organic-chemistry.org]

- 12. CN103214399A - Preparation method of N-carbobenzoxy-3-amino propionaldehyde - Google Patents [patents.google.com]

- 13. echemi.com [echemi.com]

Navigating the Nomenclature: A Technical Guide to Benzyl 3-oxopropylcarbamate Synonyms

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug discovery, precise communication is paramount. The unambiguous identification of chemical entities is the foundation upon which reproducible and reliable scientific endeavors are built. This guide provides an in-depth exploration of the nomenclature surrounding Benzyl 3-oxopropylcarbamate, a versatile building block in medicinal chemistry and organic synthesis. While this compound is not typically marketed under specific trade names, it is known by a variety of synonyms and systematic names, the understanding of which is crucial for navigating chemical databases, literature, and supplier catalogs.

Core Identity: Benzyl 3-oxopropylcarbamate

At its core, Benzyl 3-oxopropylcarbamate is a carbamate-protected aminopropionaldehyde. The benzyl carbamate (Cbz or Z) protecting group on the nitrogen atom provides stability and allows for selective deprotection, a key feature in multi-step syntheses. The terminal aldehyde group is a reactive handle for a wide array of chemical transformations, including reductive amination, aldol reactions, and the formation of various heterocyclic systems.

Key Structural Features:

-

Benzyl Carbamate Group: Offers robust protection of the amine functionality.

-

Propionaldehyde Moiety: Provides a reactive electrophilic site for carbon-carbon and carbon-heteroatom bond formation.

Below is a diagram illustrating the logical relationship between the core compound and its various naming conventions.

Spectroscopic Data of Benzyl 3-oxopropylcarbamate: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the spectroscopic data for Benzyl 3-oxopropylcarbamate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of expected spectroscopic signatures and outlines robust protocols for data acquisition. By explaining the causality behind experimental choices, this guide aims to equip researchers with the knowledge to confidently characterize this and similar molecules.

Introduction

Benzyl 3-oxopropylcarbamate (C₁₁H₁₃NO₃, Molecular Weight: 207.23 g/mol ) is a bifunctional organic molecule containing a carbamate group protected by a benzyl group and a terminal aldehyde.[1][2][3] This structure makes it a valuable intermediate in organic synthesis, particularly for the introduction of an aminopropyl aldehyde moiety in the construction of more complex molecules, such as peptide mimetics and other biologically active compounds. Accurate structural confirmation and purity assessment are paramount, and for this, a combination of spectroscopic techniques is indispensable. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Benzyl 3-oxopropylcarbamate.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: 2D structure of Benzyl 3-oxopropylcarbamate.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4][5] For Benzyl 3-oxopropylcarbamate, specific chemical shifts and coupling patterns are expected for each unique proton and carbon environment.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for Benzyl 3-oxopropylcarbamate in a standard deuterated solvent like CDCl₃, with Tetramethylsilane (TMS) as an internal standard.[6][7]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde H | ~9.8 | Triplet (t) | ~1.5 | 1H |

| Aromatic H's | ~7.3-7.4 | Multiplet (m) | - | 5H |

| NH | ~5.5 | Broad Singlet (br s) | - | 1H |

| Benzyl CH₂ | ~5.1 | Singlet (s) | - | 2H |

| N-CH₂ | ~3.4 | Quartet (q) | ~6.0 | 2H |

| C-CH₂-C | ~2.8 | Triplet of Triplets (tt) | ~6.0, ~1.5 | 2H |

-

Expertise & Experience: The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The aromatic protons of the benzyl group will appear as a complex multiplet. The benzylic protons, adjacent to an oxygen, will be downfield around 5.1 ppm. The methylene group attached to the nitrogen will be deshielded by both the nitrogen and the nearby carbonyl group of the carbamate. The middle methylene group of the propyl chain is expected to show coupling to both adjacent CH₂ groups.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are presented below. These predictions are based on established chemical shift ranges for similar functional groups.[8][9]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | ~201 |

| Carbamate C=O | ~156 |

| Aromatic C (quaternary) | ~136 |

| Aromatic C-H | ~128 |

| Benzyl CH₂ | ~67 |

| N-CH₂ | ~42 |

| C-CH₂-C | ~35 |

-

Expertise & Experience: The two carbonyl carbons will be the most downfield signals, with the aldehyde carbonyl appearing at a higher chemical shift than the carbamate carbonyl. The aromatic carbons will resonate in the typical 127-136 ppm range. The benzylic carbon and the two aliphatic carbons will appear in the upfield region, with their specific shifts influenced by their proximity to heteroatoms.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra is as follows:[10]

-

Sample Preparation: Dissolve 5-10 mg of purified Benzyl 3-oxopropylcarbamate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] The choice of solvent is critical to ensure the sample dissolves completely and to avoid interfering solvent signals.

-

Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.[11]

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Apply appropriate window functions before Fourier transformation to enhance resolution or sensitivity.

-

-

¹³C NMR Acquisition:

-

Use a wider spectral width (e.g., 0-220 ppm).

-

Employ proton decoupling to simplify the spectrum to single lines for each carbon.

-

A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]

-

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[12] For Benzyl 3-oxopropylcarbamate, characteristic absorption bands for the N-H, C=O, and C-O bonds are expected.

Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3400 | Amide N-H stretching |

| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic C-H stretching |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Aliphatic C-H stretching |

| C=O Stretch (Aldehyde) | ~1725 | Aldehyde carbonyl stretching |

| C=O Stretch (Carbamate) | ~1690 | Carbamate carbonyl stretching |

| N-H Bend | 1500 - 1600 | Amide N-H bending |

| C-O Stretch | 1200 - 1300 | Carbamate C-O stretching |

-

Expertise & Experience: The presence of two distinct carbonyl groups (aldehyde and carbamate) may result in a broad or two closely spaced, strong absorption bands in the 1690-1725 cm⁻¹ region.[13] The N-H stretch of the carbamate will be a prominent feature in the 3300-3400 cm⁻¹ range. The spectrum will also show characteristic peaks for aromatic and aliphatic C-H stretching.

Experimental Protocol for Solid-State IR Spectroscopy

As Benzyl 3-oxopropylcarbamate is a solid, the following thin solid film method is a common and effective way to prepare the sample for IR analysis:[14][15]

-

Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent such as methylene chloride or acetone.[14]

-

Film Casting: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty salt plate.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[16]

Predicted Mass Spectrometry Data

For Benzyl 3-oxopropylcarbamate, using a soft ionization technique like Electrospray Ionization (ESI), the following ions are expected to be observed:

| m/z (mass-to-charge ratio) | Ion |

| 208.0968 | [M+H]⁺ (protonated molecule) |

| 230.0788 | [M+Na]⁺ (sodium adduct) |

| 246.0527 | [M+K]⁺ (potassium adduct) |

-

Expertise & Experience: The most abundant ion in the positive ion mode ESI mass spectrum is likely to be the protonated molecule [M+H]⁺. Adducts with sodium and potassium are also commonly observed. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of these ions, providing strong evidence for the molecular formula.

Experimental Protocol for LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of small molecules.[17][18][19] A general protocol is as follows:

-

Sample Preparation: Prepare a dilute solution of Benzyl 3-oxopropylcarbamate in a suitable solvent system, such as a mixture of acetonitrile and water.

-

Chromatography:

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18).

-

Use a gradient elution method with a mobile phase consisting of water and acetonitrile, both typically containing a small amount of an acid like formic acid to promote protonation.

-

-

Mass Spectrometry:

-

The eluent from the HPLC is directed into the mass spectrometer.

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Acquire a full scan mass spectrum to identify the molecular ion and any adducts.

-

If further structural information is desired, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.

-

Caption: General workflow for LC-MS analysis.

Conclusion

The comprehensive spectroscopic analysis of Benzyl 3-oxopropylcarbamate through NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data, based on fundamental principles and comparison with analogous structures, offers a reliable reference for researchers. By following the detailed experimental protocols outlined in this guide, scientists can confidently acquire and interpret the spectroscopic data necessary for their research and development endeavors, ensuring the identity and purity of this versatile synthetic intermediate.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link][14]

-

(n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. Retrieved from [Link][8]

-

Wikipedia. (2024). Infrared spectroscopy. Retrieved from [Link][12]

-

ASTM International. (2021). E1252 Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. Retrieved from [Link]

-

(n.d.). How To Prepare Samples For Ir Spectroscopy? Achieve Accurate And High-Quality Spectra. Retrieved from [Link][15]

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link][6]

-

Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link][17]

-

Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link][16]

-

National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link][18]

-

(n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

-

Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link][19]

-

(n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link][4]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link][7]

-

AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link][5]

-

ChemBK. (2024). Benzyl N-(3-oxopropyl)carbamate. Retrieved from [Link][2]

-

PubChemLite. (n.d.). Benzyl (3-oxopropyl)carbamate (C11H13NO3). Retrieved from [Link][3]

-